molecular formula C15H23N3O10 B6592883 H-Glu-Glu-Glu-OH CAS No. 26247-79-0

H-Glu-Glu-Glu-OH

Cat. No.: B6592883
CAS No.: 26247-79-0
M. Wt: 405.36 g/mol
InChI Key: BUZMZDDKFCSKOT-CIUDSAMLSA-N
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Description

The compound H-Glu-Glu-Glu-OH is a tripeptide composed of three glutamic acid residues. It is a derivative of glutamic acid, an important amino acid involved in various biochemical processes. This compound is known for its role in biological systems, particularly in the regulation of calcium absorption and as a component of certain bioactive peptides .

Mechanism of Action

Target of Action

The primary target of H-Glu-Glu-Glu-OH, also known as γ-Glu-Glu-Glu, is the N-methyl-D-aspartate (NMDA) receptors in neurons . These receptors are a type of ionotropic glutamate receptor that play a key role in neuronal communication and synaptic plasticity .

Mode of Action

This compound interacts with its targets by partially activating the NMDA receptors . It has been observed to elicit excitatory effects on neurons, likely through this activation . The compound exhibits higher efficacy for NMDA receptors containing the GluN2B subunit . At low concentrations, it can potentiate the responses of glutamate on NMDA receptors .

Biochemical Pathways

This compound is involved in the glutathione (GSH) metabolism pathway . It can be a by-product of glutathione breakdown after γ-glutamyl transferase action . Therefore, its production may reflect the activity of the GSH cycle, indirectly indicating the cell’s antioxidant defense against oxidative stress .

Pharmacokinetics

Given its hydrophilic nature , it is likely to have good water solubility, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The activation of NMDA receptors by this compound can lead to excitatory effects on neurons . This could potentially influence various neuronal functions and processes, given the role of NMDA receptors in neuronal communication and synaptic plasticity .

Action Environment

The action of this compound is influenced by the cellular environment . Its production is linked to GSH metabolism, and thus it could exert excitatory effects by activating neuronal NMDA receptors when GSH production is enhanced . The integrity of synaptic transmission is also crucial for its effects, as they can be blocked by tetrodotoxin (TTX), a potent neurotoxin .

Biochemical Analysis

Biochemical Properties

H-Glu-Glu-Glu-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of glutathione, a critical antioxidant in cells . The nature of these interactions is primarily metabolic, contributing to the synthesis of essential biomolecules .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It serves as a major metabolic fuel for tissues of fish, including the intestine, liver, kidneys, and skeletal muscle . It plays important roles not only in protein synthesis but also in glutathione synthesis and anti-oxidative reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In the liver of fish, it is hydrolyzed by phosphate-activated glutaminase to Glu, which undergoes either deamination by GDH or transamination by various Glu transaminases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may affect metabolic flux or metabolite levels. For example, it is involved in the synthesis of glutathione .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Glu-Glu-OH typically involves the stepwise addition of glutamic acid residues. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of This compound can be achieved through large-scale fermentation processes. Microorganisms such as bacteria or yeast are genetically engineered to overproduce glutamic acid, which is then harvested and purified. The tripeptide is subsequently synthesized using chemical or enzymatic methods .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Glu-Glu-OH: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Glu-Glu-Glu-OH: has a wide range of applications in scientific research:

Comparison with Similar Compounds

H-Glu-Glu-Glu-OH: can be compared with other similar compounds such as:

This compound:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZMZDDKFCSKOT-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949110
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26247-79-0
Record name N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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